Hydrogen-Bond Donor Capacity: 3-OH vs. Analogs
1-(3-Hydroxyazetidin-1-yl)pentan-1-one possesses exactly one hydrogen-bond donor (3-OH) and three hydrogen-bond acceptors (amide carbonyl, azetidine N, and 3-OH oxygen) . In contrast, 1-(azetidin-3-yl)pentan-1-one (CAS not assigned; MF C8H15NO, MW 141.21) lacks the 3-OH group entirely, providing zero H-bond donors and only two acceptors, fundamentally altering its capacity for directed non-covalent interactions . The 3-amino analog, 1-(3-aminoazetidin-1-yl)pentan-1-one (CAS 1406817-20-6; MF C8H16N2O, MW 156.23), offers two H-bond donors (NH2) but with a different pKa profile, as the amine group (predicted pKa ~9-10) is predominantly protonated at physiological pH, whereas the 3-OH (predicted pKa ~13-14) remains neutral . This distinction is critical for target engagement where a neutral H-bond donor is required versus a charged ammonium species.
| Evidence Dimension | Hydrogen-bond donor count and ionization state at physiological pH |
|---|---|
| Target Compound Data | 1 H-bond donor (3-OH, neutral at pH 7.4); 3 H-bond acceptors; MW 157.21 |
| Comparator Or Baseline | 1-(Azetidin-3-yl)pentan-1-one: 0 H-bond donors, 2 acceptors, MW 141.21. 1-(3-Aminoazetidin-1-yl)pentan-1-one: 2 H-bond donors (NH2, cationic at pH 7.4), 2 acceptors, MW 156.23 |
| Quantified Difference | Δ1 H-bond donor vs. 3-unsubstituted analog; shift from neutral H-bond donor (OH) to cationic donor (NH3+) vs. amino analog at pH 7.4 |
| Conditions | Computational prediction based on structural analysis; pKa values are ACD/Labs predicted |
Why This Matters
The neutral, single H-bond donor profile enables participation in hydrogen-bond networks without introducing pH-dependent charge, making this compound preferable for fragment-based screening libraries and PROTAC linker applications where charge-neutral connectors are desired.
